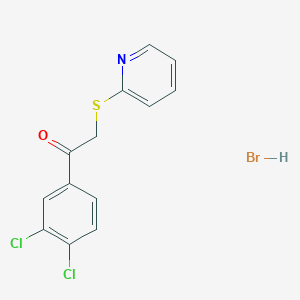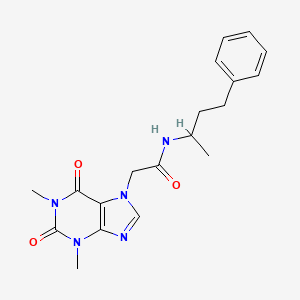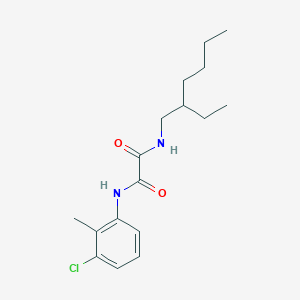
N-(sec-butyl)-10H-phenothiazine-10-carboxamide
Overview
Description
N-(sec-butyl)-10H-phenothiazine-10-carboxamide, also known as BPT or 10-N-butyl-phenothiazine-2-carboxamide, is a phenothiazine derivative that has been extensively studied for its potential applications in scientific research. This compound has been shown to possess a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Scientific Research Applications
N-(sec-butyl)-10H-phenothiazine-10-carboxamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and biochemistry. One of the main areas of interest is its potential as a redox-active compound, which can act as an electron donor or acceptor in biological systems. This compound has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-10H-phenothiazine-10-carboxamide is not fully understood, but it is thought to involve its redox-active properties and its ability to interact with cellular membranes. This compound has been shown to undergo redox cycling, which can generate reactive oxygen species (ROS) and lead to oxidative stress. It has also been shown to interact with lipid membranes, which may affect membrane fluidity and ion transport.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including antioxidant activity, modulation of ion channels, and neuroprotective effects. This compound has been shown to protect against oxidative stress-induced cell death, and to modulate the activity of ion channels such as the N-methyl-D-aspartate (NMDA) receptor. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(sec-butyl)-10H-phenothiazine-10-carboxamide in lab experiments is its redox-active properties, which make it a useful tool for studying oxidative stress-related diseases and processes. This compound is also relatively stable and easy to synthesize, which makes it a convenient compound to work with. However, one limitation of using this compound is its potential to generate ROS, which can affect cellular signaling and lead to oxidative damage.
Future Directions
There are several potential future directions for research on N-(sec-butyl)-10H-phenothiazine-10-carboxamide. One area of interest is its potential as a therapeutic agent for oxidative stress-related diseases. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and further research is needed to determine its potential for human use. Another area of interest is its interactions with cellular membranes, which may have implications for ion transport and signaling pathways. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in scientific research.
properties
IUPAC Name |
N-butan-2-ylphenothiazine-10-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-3-12(2)18-17(20)19-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)19/h4-12H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKLPQPMWLPSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321227 | |
| Record name | N-butan-2-ylphenothiazine-10-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801321227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665495 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
372172-55-9 | |
| Record name | N-butan-2-ylphenothiazine-10-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801321227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-fluoro-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)-4-methylpiperazine](/img/structure/B3982480.png)
![2-({[3-(2-allylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid](/img/structure/B3982486.png)

![1-methyl-2-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-benzimidazole](/img/structure/B3982490.png)
![methyl N-[(7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]methioninate](/img/structure/B3982491.png)
![3-chloro-4-methoxy-N-({[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3982493.png)
![N-(2-methoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3982505.png)
![5-{[benzyl(methyl)amino]methyl}-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B3982507.png)
![4-bromo-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B3982518.png)

![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B3982547.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-methylbenzoyl)piperazine](/img/structure/B3982552.png)

